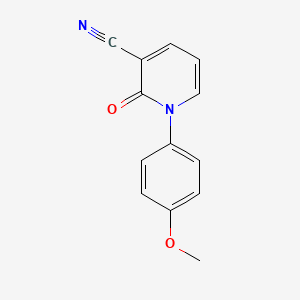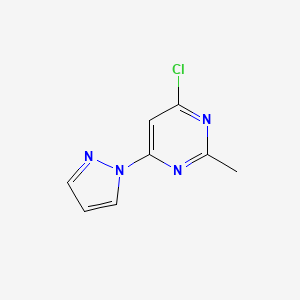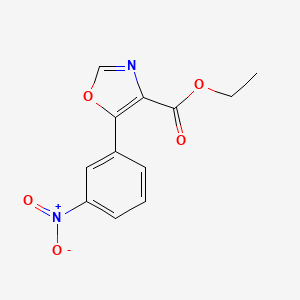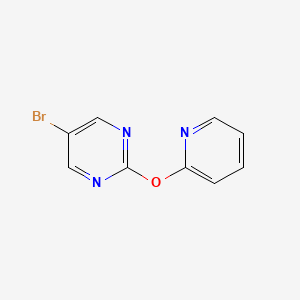
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CMTT) is a thiol-containing heterocyclic compound that has been widely studied for its diverse applications in various scientific fields. CMTT is a non-toxic, colorless, and water-soluble compound, which makes it an ideal candidate for use in numerous research studies. CMTT has been used in a variety of applications, such as in organic synthesis, as an antioxidant, and as a protective agent in biological systems.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The triazole derivative, specifically mentioned in corrosion studies, exhibits significant efficiency as a corrosion inhibitor for mild steel in acidic environments. This efficiency is attributed to its ability to form a protective layer on the metal surface, significantly reducing the rate of corrosion in both hydrochloric acid and sulfuric acid solutions. The adsorption of the compound follows Langmuir's adsorption isotherm, indicating a strong and specific interaction with the steel surface, which contributes to its high inhibition efficiency (Lagrenée et al., 2002).
Antimicrobial Activity
Research into triazole compounds, including structures closely related to 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial properties. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal species. Their antimicrobial activity is attributed to the triazole nucleus, which interacts with biological targets in microorganisms, disrupting their normal function and leading to inhibition or death of the pathogen (Purohit et al., 2011).
Chemical Synthesis and Applications
The synthesis of novel compounds incorporating the triazole moiety, such as 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been an area of significant interest. These compounds serve as key intermediates in the development of more complex molecules with potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry. The triazole ring is a versatile scaffold that can be modified to alter the physical, chemical, and biological properties of the resulting compounds, making it a valuable tool in synthetic chemistry (Bekircan et al., 2015).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWADAKXAKNOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354708 | |
| Record name | 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
80590-50-7 | |
| Record name | 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[3-(Methylthio)phenyl]methanamine](/img/structure/B1604444.png)
